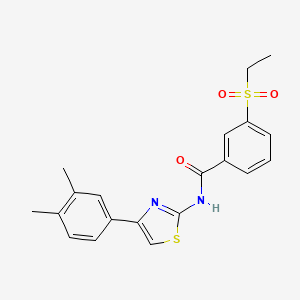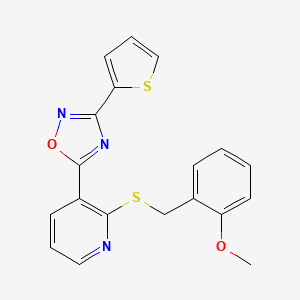
5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine, also known as “S-Pyrimidine”, is a small molecule that has been studied for its potential to be used as a therapeutic agent. It is a synthetic compound that has been found to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-cancer activities. The purpose of
Aplicaciones Científicas De Investigación
Antimalarial Drug Research
Research on antimalarial drugs has investigated the structural, bonding, and spectral analysis of pyrimidine derivatives. For instance, an antimalarial drug featuring a pyrimidine structure underwent extensive study using spectroscopic methods alongside computational analysis to understand its molecular geometry and potential for hydrogen bonding, which is crucial for its effectiveness against malaria. This study underscores the importance of pyrimidine derivatives in developing therapeutic agents against malaria, highlighting their docking capabilities in the active sites of target enzymes (Sherlin et al., 2018).
Synthesis and Spectral Characterization
The synthesis and characterization of pyrimidine derivatives have been a significant area of research, demonstrating the chemical versatility and potential biological interest of these compounds. For example, studies have focused on amino-substituted furanopyrimidines and styrylpyrimidines, indicating their relevance in developing pharmacologically active molecules. These works highlight the synthetic pathways and potential biological activities of pyrimidine derivatives, contributing to the broader field of medicinal chemistry and drug development (Campaigne et al., 1970).
Biological and Pharmacological Activities
Pyrimidine derivatives have been explored for their wide range of biological activities. For instance, studies have examined the synthesis, crystal structure, and biological evaluation of novel 5-hydroxymethylpyrimidines. These compounds were evaluated for their cytotoxic properties against various cancer cell lines, highlighting their potential as anticancer agents. Furthermore, antimicrobial activity tests against bacteria and fungi demonstrated the broad spectrum of biological activities exhibited by pyrimidine derivatives, showcasing their potential in developing new antimicrobial and anticancer drugs (Stolarczyk et al., 2021).
Antioxidant Properties
The exploration of the antioxidant properties of pyrimidine derivatives indicates their potential in developing therapeutic agents targeting oxidative stress-related diseases. Research on novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes revealed promising antioxidant activity, comparing favorably with standard antioxidants. This study demonstrates the therapeutic potential of pyrimidine derivatives in managing conditions associated with oxidative stress, contributing to the ongoing search for effective antioxidant compounds (Rani et al., 2012).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h1,3-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQVUUKVAKJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)
![3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2876835.png)
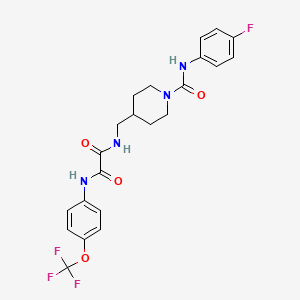
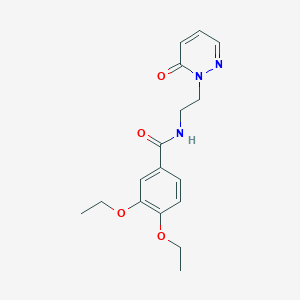
![ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876839.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)
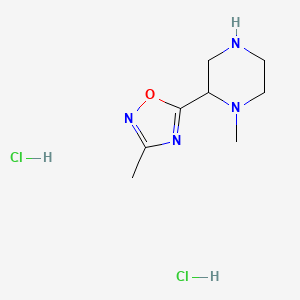

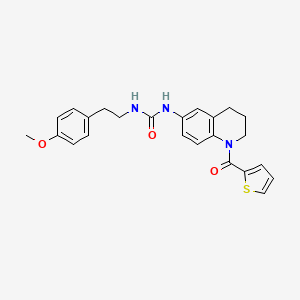
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2876851.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)
